![molecular formula C20H11IN2 B14236537 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline CAS No. 369390-78-3](/img/structure/B14236537.png)
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is a complex organic compound that features an iodophenyl group attached to an ethynyl linkage, which is further connected to a 1,10-phenanthroline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
化学反应分析
Types of Reactions
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex polycyclic structures.
科学研究应用
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用机制
The mechanism of action of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline involves its ability to interact with various molecular targets. The phenanthroline moiety can chelate metal ions, forming stable complexes that can influence biochemical pathways. Additionally, the ethynyl linkage and iodophenyl group can participate in various chemical interactions, modulating the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Shares the iodophenyl and ethynyl groups but lacks the phenanthroline moiety.
(4-Bromophenylethynyl)trimethylsilane: Similar structure with a bromine atom instead of iodine.
(4-Methoxyphenylethynyl)trimethylsilane: Contains a methoxy group instead of iodine.
Uniqueness
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of the phenanthroline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and as a precursor for synthesizing complex organic structures.
属性
CAS 编号 |
369390-78-3 |
|---|---|
分子式 |
C20H11IN2 |
分子量 |
406.2 g/mol |
IUPAC 名称 |
3-[2-(4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C20H11IN2/c21-18-9-5-14(6-10-18)3-4-15-12-17-8-7-16-2-1-11-22-19(16)20(17)23-13-15/h1-2,5-13H |
InChI 键 |
FHDVKUOSACEWKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)C#CC4=CC=C(C=C4)I)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
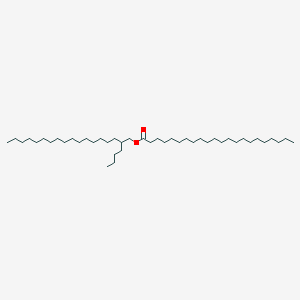
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
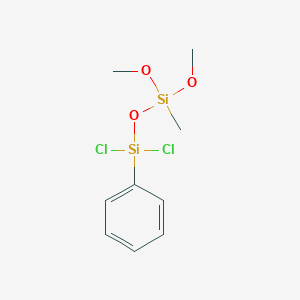
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
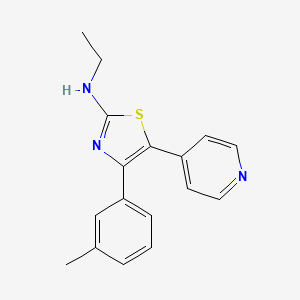
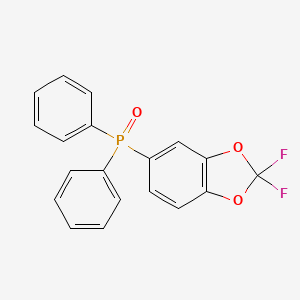
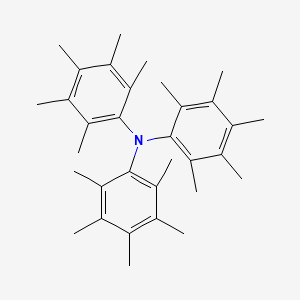
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
